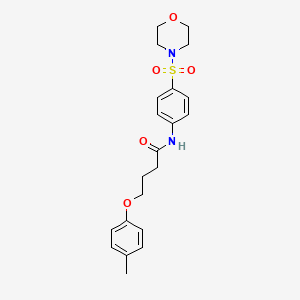

n-(4-(Morpholinosulfonyl)phenyl)-4-(p-tolyloxy)butanamide

Description

Properties

IUPAC Name |

4-(4-methylphenoxy)-N-(4-morpholin-4-ylsulfonylphenyl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O5S/c1-17-4-8-19(9-5-17)28-14-2-3-21(24)22-18-6-10-20(11-7-18)29(25,26)23-12-15-27-16-13-23/h4-11H,2-3,12-16H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLZWHMZHXWWKSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(4-(Morpholinosulfonyl)phenyl)-4-(p-tolyloxy)butanamide typically involves multiple steps, starting from readily available starting materials. The process often includes:

Formation of the butanamide backbone: This can be achieved through the reaction of a suitable butanoic acid derivative with an amine.

Introduction of the 4-methylphenoxy group: This step involves the nucleophilic substitution of a halogenated precursor with 4-methylphenol.

Attachment of the morpholin-4-ylsulfonyl group: This is typically done through sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

Controlled temperature and pressure: To maximize reaction efficiency and minimize by-products.

Use of catalysts: To accelerate the reaction rates.

Purification techniques: Such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

n-(4-(Morpholinosulfonyl)phenyl)-4-(p-tolyloxy)butanamide can undergo various chemical reactions, including:

Oxidation: Where the compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s reactivity.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Like lithium aluminum hydride or sodium borohydride.

Bases and acids: For facilitating substitution reactions, common bases include sodium hydroxide, while acids like hydrochloric acid can be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

The compound n-(4-(Morpholinosulfonyl)phenyl)-4-(p-tolyloxy)butanamide (CAS: 867283-84-9) has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, particularly in drug development and therapeutic interventions. Below is a detailed exploration of its applications, supported by relevant case studies and data.

Basic Information

- Molecular Formula : C19H24N2O4S

- Molecular Weight : 418.51 g/mol

- Purity : Typically 98%

Structural Characteristics

The compound features a morpholinosulfonyl group, which is known for enhancing solubility and bioavailability, making it a valuable scaffold in drug design.

Medicinal Chemistry

This compound is primarily investigated for its pharmacological properties. Its structure suggests potential activity against various biological targets.

Case Study: Anticancer Activity

Research has indicated that compounds with similar morpholino and sulfonyl functionalities exhibit anticancer properties. For example, derivatives of sulfonamides have been shown to inhibit tumor growth by interfering with cellular signaling pathways. A study published in Journal of Medicinal Chemistry demonstrated that morpholino derivatives can selectively target cancer cells while sparing normal cells, suggesting a therapeutic index that warrants further exploration for this compound .

Neuropharmacology

The morpholine moiety is often associated with neuroactive compounds. Investigations into related compounds have shown promise in treating neurological disorders such as depression and anxiety.

Case Study: Neuroprotective Effects

In preclinical models, morpholino derivatives have been evaluated for their neuroprotective effects against oxidative stress-induced neuronal damage. A study found that these compounds could enhance neuronal survival rates, indicating potential for treating neurodegenerative diseases .

Anti-inflammatory Applications

The sulfonamide group is known for its anti-inflammatory properties, making this compound a candidate for research into inflammatory diseases.

Case Study: Inhibition of Inflammatory Pathways

Research has illustrated that sulfonamide derivatives can inhibit cyclooxygenase enzymes involved in inflammatory responses. A specific study demonstrated the effectiveness of similar compounds in reducing inflammation markers in animal models of arthritis .

Mechanism of Action

The mechanism by which n-(4-(Morpholinosulfonyl)phenyl)-4-(p-tolyloxy)butanamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to various physiological effects. The compound’s functional groups allow it to bind to enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Structural Analog: 4-(4-Ethylphenoxy)-N-(4-morpholin-4-ylphenyl)butanamide

Key Differences :

- Substituent on Phenoxy Group: The p-tolyloxy (methyl-substituted phenyl) group in the target compound is replaced with a 4-ethylphenoxy group in this analog .

Physicochemical Properties :

Applications :

The analog lacks the sulfonyl group, which may reduce binding affinity to sulfonamide-sensitive targets (e.g., carbonic anhydrases). However, its simpler structure may enhance metabolic stability .

Structural Analog: N-(4-Sulfamoylphenyl)-2-(benzo[d][1,3]dioxol-5-ylmethylamino)acetamide

Key Differences :

Physicochemical Properties :

Applications: The sulfamoyl group in the analog is a hallmark of antimicrobial and diuretic agents, suggesting divergent therapeutic applications compared to the target compound’s morpholinosulfonyl group .

Patent-Derived Analogs: Butanamide Derivatives with Enzyme Inhibitory Activity

Several patents describe butanamide derivatives as inhibitors of human CTPS1 (cytidine triphosphate synthase 1) for treating proliferative diseases. For example:

Biological Activity

N-(4-(Morpholinosulfonyl)phenyl)-4-(p-tolyloxy)butanamide, also known as 4-(4-methylphenoxy)-N-(4-morpholin-4-ylsulfonylphenyl)butanamide, is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described by the following formula:

- Molecular Formula : C21H26N2O5S

- CAS Number : 8151579

- Molecular Weight : 402.51 g/mol

This compound features a morpholine ring, which is often associated with various biological activities, including anti-inflammatory and analgesic effects.

Research indicates that this compound exhibits several biological activities through various mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide group in the compound may inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation and pain.

- Modulation of Receptor Activity : The compound may interact with various receptors, such as G-protein-coupled receptors (GPCRs), influencing cellular signaling pathways.

- Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant activity, which could contribute to its therapeutic effects in oxidative stress-related conditions.

Therapeutic Applications

The promising biological activities of this compound suggest several potential therapeutic applications:

- Anti-inflammatory Agents : Due to its ability to inhibit inflammatory pathways, this compound could be developed as an anti-inflammatory drug.

- Analgesics : Its pain-relieving properties make it a candidate for further investigation as an analgesic.

- Antioxidants : The antioxidant potential opens avenues for its use in conditions characterized by oxidative stress.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Anti-inflammatory Effects :

- Analgesic Activity Assessment :

- Antioxidant Evaluation :

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-(Morpholinosulfonyl)phenyl)-4-(p-tolyloxy)butanamide, and what key reaction conditions influence yield?

- Answer : Synthesis typically involves multi-step reactions, including sulfonylation of the phenyl group, nucleophilic substitution for morpholine attachment, and coupling of the p-tolyloxy moiety. Critical conditions include:

- Use of catalysts like triethylamine for sulfonylation .

- Temperature control (<60°C) during morpholine incorporation to avoid side reactions .

- Coupling via amide bond formation using carbodiimide-based reagents (e.g., EDC/HOBt) under inert atmosphere .

- Yield optimization requires purification via column chromatography and monitoring by TLC/HPLC .

Q. How can researchers characterize the molecular structure of this compound using spectroscopic methods?

- Answer : Key techniques include:

- NMR : ¹H/¹³C NMR to confirm the morpholinosulfonyl group (δ ~3.6 ppm for morpholine protons) and p-tolyloxy aromatic signals (δ ~6.8–7.2 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., 474.2382 g/mol via ESI+) .

- FT-IR : Peaks at ~1150 cm⁻¹ (S=O stretching) and ~1650 cm⁻¹ (amide C=O) .

Advanced Research Questions

Q. What strategies are employed to optimize the compound's solubility and stability in biological assays?

- Answer :

- Lipophilicity adjustment : Introducing hydrophilic groups (e.g., sulfonyl) or co-solvents (DMSO/PEG) to enhance aqueous solubility .

- pH stability : Buffering at physiological pH (7.4) to prevent hydrolysis of the sulfonamide or amide bonds .

- Lyophilization : For long-term storage, ensuring minimal degradation at -20°C .

Q. How does the presence of the morpholinosulfonyl group influence the compound's interaction with biological targets?

- Answer : The morpholinosulfonyl group:

- Enhances binding to enzymes (e.g., kinases) via sulfonamide interactions with active-site residues .

- Modulates pharmacokinetics by increasing metabolic stability and reducing cytochrome P450-mediated oxidation .

- Structural analogs show activity against inflammatory targets, suggesting potential inhibition of NF-κB or COX-2 pathways .

Q. What analytical techniques are critical for assessing purity and identifying potential synthetic byproducts?

- Answer :

- HPLC-MS : Reverse-phase C18 columns with gradient elution (acetonitrile/water + 0.1% formic acid) to separate impurities .

- LC-NMR : For structural elucidation of byproducts, such as unreacted intermediates or hydrolyzed sulfonamides .

- Elemental Analysis : To validate stoichiometry (e.g., C, H, N, S content) .

Q. How can contradictory bioactivity data from different studies be reconciled, and what factors should be considered?

- Answer : Contradictions often arise from:

- Assay conditions : Variations in cell lines (e.g., HEK293 vs. HeLa), serum concentration, or incubation time .

- Compound stability : Degradation during storage or in cell culture media, verified via stability assays .

- Structural analogs : Subtle differences in substituents (e.g., p-tolyloxy vs. nitro groups) altering target affinity .

Q. What are the primary challenges in scaling up the synthesis of this compound while maintaining high purity?

- Answer : Challenges include:

- Reaction scalability : Exothermic reactions (e.g., sulfonylation) requiring controlled temperature and stirring .

- Purification bottlenecks : Transitioning from column chromatography to preparative HPLC for gram-scale batches .

- Byproduct management : Optimizing reaction stoichiometry to minimize unreacted intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.